3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid
Description
Properties
IUPAC Name |
4-(3-fluoro-5-phenylmethoxyphenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FO4/c1-25-20-11-15(7-8-19(20)21(23)24)16-9-17(22)12-18(10-16)26-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIRWUWFMLAYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment 1: 3-Benzyloxy-5-fluorophenylboronic Acid
- Starting Material : 3,5-Difluorophenol.
- Benzylation :
- React with benzyl bromide (1.2 eq) and K₂CO₃ (2 eq) in DMF at 80°C for 12 h.
- Yield: ~85% of 3-benzyloxy-5-fluorobromobenzene.
- Miyaura Borylation :
- Treat with bis(pinacolato)diboron (1.5 eq), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 eq) in dioxane at 100°C for 6 h.
- Yield: ~75% of 3-benzyloxy-5-fluorophenylboronic acid.
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Bn), 6.85 (d, J = 8.4 Hz, 1H), 6.70 (s, 1H), 6.55 (d, J = 8.4 Hz, 1H), 5.10 (s, 2H, OCH₂Ph).
- HRMS (ESI) : [M+H]⁺ calcd. for C₁₃H₁₂BFO₃: 260.0822; found: 260.0825.
Fragment 2: Methyl 3-Methoxy-4-iodobenzoate
- Starting Material : Methyl 3-methoxybenzoate.
- Directed Iodination :
- Use N-iodosuccinimide (1.2 eq) and AgOTf (0.2 eq) in CHCl₃ at 0°C → RT for 4 h.
- Yield: ~70% of methyl 3-methoxy-4-iodobenzoate.
- ¹H NMR (400 MHz, CDCl₃) : δ 8.25 (d, J = 1.6 Hz, 1H), 7.95 (dd, J = 8.0, 1.6 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, COOCH₃).
- HRMS (ESI) : [M+H]⁺ calcd. for C₉H₉IO₄: 307.9568; found: 307.9565.
Suzuki-Miyaura Cross-Coupling
- Reagents :
- Methyl 3-methoxy-4-iodobenzoate (1 eq).
- 3-Benzyloxy-5-fluorophenylboronic acid (1.2 eq).
- PdCl₂(PPh₃)₂ (5 mol%), Na₂CO₃ (3 eq), THF/H₂O (3:1).
- Conditions :
- Heat at 60°C under N₂ for 12 h.
- Purify via column chromatography (hexane/EtOAc 4:1).
- Yield: ~80% of methyl 3'-(benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylate.
- ¹H NMR (400 MHz, CDCl₃) : δ 8.10 (d, J = 1.6 Hz, 1H), 7.85 (dd, J = 8.0, 1.6 Hz, 1H), 7.40–7.25 (m, 5H, Bn), 6.95 (d, J = 8.0 Hz, 1H), 6.75 (s, 1H), 6.60 (d, J = 8.4 Hz, 1H), 5.05 (s, 2H, OCH₂Ph), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃).
- HRMS (ESI) : [M+H]⁺ calcd. for C₂₃H₂₁FO₅: 403.1351; found: 403.1354.
Ester Hydrolysis to Carboxylic Acid
- Reagents :
- Methyl ester (1 eq), NaOH (3 eq), MeOH/H₂O (1:1).
- Conditions :
- Stir at 50°C for 6 h.
- Acidify with 3 M HCl to pH 2, extract with EtOAC, dry (Na₂SO₄), and concentrate.
- Yield: ~90% of 3'-(benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid .
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.95 (s, 1H, COOH), 8.05 (d, J = 1.6 Hz, 1H), 7.80 (dd, J = 8.0, 1.6 Hz, 1H), 7.45–7.30 (m, 5H, Bn), 6.90 (d, J = 8.0 Hz, 1H), 6.75 (s, 1H), 6.60 (d, J = 8.4 Hz, 1H), 5.10 (s, 2H, OCH₂Ph), 3.85 (s, 3H, OCH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.5 (COOH), 162.3 (C-F), 159.8 (OCH₃), 137.2 (C-Bn), 132.5, 129.8, 128.5, 127.3, 126.0, 115.2 (d, J = 24 Hz, C-F), 114.5, 113.8, 70.1 (OCH₂Ph), 55.9 (OCH₃).
- HRMS (ESI) : [M-H]⁻ calcd. for C₂₂H₁₇FO₅: 387.0982; found: 387.0985.
Key Considerations
- Regioselectivity : Directed iodination ensures correct positioning on Ring B.
- Protection Strategy : Benzyl ether stability under Suzuki and hydrolysis conditions is critical.
- Catalyst Efficiency : PdCl₂(PPh₃)₂ offers reliable coupling yields for sterically hindered substrates.
Chemical Reactions Analysis
Types of Reactions
3’-(Benzyloxy)-5’-fluoro-3-methoxy-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Carboxylic acid reduction can produce alcohols or aldehydes.
Substitution: Substitution reactions can lead to the formation of various substituted biphenyl derivatives.
Scientific Research Applications
3’-(Benzyloxy)-5’-fluoro-3-methoxy-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3’-(Benzyloxy)-5’-fluoro-3-methoxy-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzyloxy, fluoro, and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Table 1: Comparative Analysis of Key Compounds
Physicochemical and Application-Based Differences
Biological Activity
3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative characterized by a unique combination of functional groups, including a benzyloxy group, a fluoro substituent, a methoxy group, and a carboxylic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H17FO4, with a molecular weight of approximately 322.33 g/mol. Its structural features are summarized in the following table:
| Feature | Description |
|---|---|
| Core Structure | Biphenyl with two phenyl rings connected by a single bond |
| Functional Groups | Benzyloxy, fluoro, methoxy, carboxylic acid |
| Molecular Weight | 322.33 g/mol |
The presence of the fluoro group enhances the compound's lipophilicity and biological activity, while the carboxylic acid allows for further chemical modifications.
Potential Biological Activities
Research indicates that biphenyl derivatives can exhibit:
- Anticancer Activity : Compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation. For instance, studies on related biphenyl compounds have reported IC50 values indicating their potency against specific cancer cell lines.
- Enzyme Inhibition : Some biphenyl derivatives act as inhibitors for enzymes such as AKR1C3, which is involved in steroid metabolism and has implications in prostate cancer. The introduction of specific substituents can enhance selectivity and potency.
Case Studies
While specific case studies on this compound are scarce, insights can be drawn from studies on similar compounds:
- Inhibition of AKR Enzymes : A study demonstrated that certain biphenyl derivatives displayed significant inhibition against AKR1C3 with IC50 values as low as 0.26 µM. This suggests that modifications to the biphenyl structure can lead to enhanced biological activity against specific targets .
- Cell Proliferation Assays : In vitro assays using sulforhodamine B (SRB) demonstrated that related compounds reduced cell viability in prostate cancer cell lines significantly more than standard treatments like fluoxetine (FLU), indicating potential for therapeutic applications.
The mechanism of action for this compound is hypothesized to involve interactions with key biological targets such as enzymes and receptors. The electronic properties imparted by the fluorine and methoxy groups may stabilize intermediates or transition states during enzymatic reactions.
Q & A
Q. What are the optimized synthetic routes for preparing 3'-(benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid, and how do substituents influence reaction efficiency?
The compound can be synthesized via rhodium-catalyzed decarboxylative coupling, analogous to methods used for structurally similar biphenyl carboxylic acids. For example, [1,1'-biphenyl]-4-carboxylic acid derivatives undergo coupling with aryl halides under optimized conditions (e.g., Rh catalyst, 110°C, 24 hours) to form substituted biphenyls . Steric and electronic effects of substituents (e.g., benzyloxy, fluoro, methoxy) significantly impact regioselectivity. Fluorine at the 5'-position may favor hindered regioisomers due to steric interactions, as observed in analogous reactions with 4-fluorobenzoic acid derivatives .
Key Data:
| Substituent | Regioisomer Ratio (Major:Minor) | Yield (%) |
|---|---|---|
| 4-Fluoro | 5-Fluoro:4-Fluoro (86:14) | 96 |
Q. Which analytical techniques are most effective for characterizing this compound, particularly in distinguishing regioisomers?
High-resolution mass spectrometry (HRMS) is critical for confirming molecular formula (exact mass: 312.1492 g/mol) . Nuclear magnetic resonance (NMR) spectroscopy, especially -NMR and -NMR, resolves regiochemical ambiguities. For example, fluorine substituents induce distinct splitting patterns in -NMR, while methoxy and benzyloxy groups show characteristic chemical shifts (~3.8 ppm for OCH, ~5.0 ppm for CHPh) . X-ray crystallography may further validate stereochemistry in crystalline derivatives .
Q. How do the benzyloxy and methoxy groups affect solubility and reactivity in downstream functionalization?
The benzyloxy group enhances solubility in organic solvents (e.g., DCM, THF) but requires hydrogenolysis (H, Pd/C) for deprotection. Methoxy groups are electron-donating, stabilizing intermediates during electrophilic substitutions. Conversely, the fluorine atom increases electrophilicity at adjacent positions, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during the synthesis of multi-substituted biphenyl derivatives?
Regioselectivity is controlled by steric and electronic factors. For example, bulky substituents (e.g., benzyloxy) at the 3'-position direct coupling to the less hindered 4'-position. Computational modeling (DFT) can predict transition-state energies to optimize catalyst selection (e.g., Rh vs. Pd) . Additionally, orthogonal protecting groups (e.g., tert-butyl for carboxylic acid) minimize side reactions during stepwise functionalization .
Q. Can this compound serve as a building block for luminescent metal-organic frameworks (MOFs)?
The biphenyl core and polar substituents (carboxylic acid, fluorine) make it a candidate for MOF linkers. Carboxylic acids coordinate to metal nodes (e.g., Zn, Cu), while fluorine enhances photoluminescence via heavy atom effects. Analogous fluorinated biphenyls exhibit tunable emission in MOFs for chemical sensing .
Q. How can this compound be functionalized for structure-activity relationship (SAR) studies in medicinal chemistry?
The carboxylic acid enables amide coupling (e.g., EDC/HOBt) with sulfonamides or amines to generate prodrugs or targeted inhibitors . Fluorine at 5'-position can be replaced via nucleophilic aromatic substitution (e.g., with piperazine) to modulate pharmacokinetic properties. Parallel synthesis using automated platforms allows rapid SAR exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
